molecular formula C18H16BrN3O4S B11780117 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11780117
M. Wt: 450.3 g/mol
InChI Key: TZOLPDMBMUJTLI-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, along with the bromophenyl and dimethoxyphenyl groups, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-Oxadiazole Ring: The initial step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage. This step is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to a more reduced form.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Amino, thio, or alkoxy-substituted derivatives.

Scientific Research Applications

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the oxadiazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, leading to variations in chemical and physical properties.

    2-((5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: The presence of a methyl group instead of bromine affects the compound’s steric and electronic characteristics.

Uniqueness

The presence of the bromine atom in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H16BrN3O4S/c1-24-11-7-8-14(15(9-11)25-2)20-16(23)10-27-18-22-21-17(26-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

TZOLPDMBMUJTLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)OC

Origin of Product

United States

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